(2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone
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Overview
Description
(2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone is a complex organic compound that features a thiazolidine ring, a dinitrophenyl group, and an acenaphthylene moiety. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds, having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of various organic combinations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Green chemistry principles, including the use of environmentally benign solvents and catalysts, are increasingly being adopted to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications due to its pharmacologically active thiazolidine and dinitrophenyl groups.
Mechanism of Action
The mechanism of action of (2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The dinitrophenyl group can undergo redox reactions, generating reactive intermediates that can affect cellular processes. These interactions contribute to the compound’s biological activities, including its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.
Acenaphthene derivatives: Used in the synthesis of dyes and pigments.
Uniqueness
(2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone is unique due to the combination of its structural motifs, which confer a wide range of chemical reactivity and biological activity.
Properties
IUPAC Name |
[2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidin-3-yl]-(3,5-dinitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c26-21(15-10-16(24(27)28)12-17(11-15)25(29)30)23-8-9-31-22(23)19-7-6-14-5-4-13-2-1-3-18(19)20(13)14/h1-3,6-7,10-12,22H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRLJNCTPTWBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)C(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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